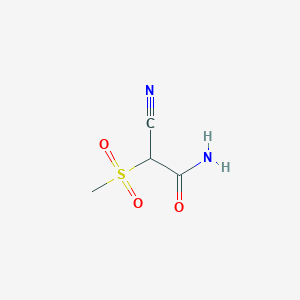
2-Cyano-2-(methanesulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(methanesulfonyl)acetamide is an organic compound characterized by the presence of a cyano group, a methanesulfonyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2-(methanesulfonyl)acetamide typically involves the reaction of methanesulfonyl chloride with cyanoacetamide under basic conditions. The reaction proceeds as follows:
- Methanesulfonyl chloride is added dropwise to a solution of cyanoacetamide in an appropriate solvent, such as dichloromethane.
- A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyano-2-(methanesulfonyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Condensation Reactions: Catalysts such as piperidine or pyridine in the presence of heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted cyanoacetamides.
Condensation Reactions: Heterocyclic compounds such as pyridines and pyrazoles.
Reduction: Amino derivatives of cyanoacetamide.
Aplicaciones Científicas De Investigación
2-Cyano-2-(methanesulfonyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Derivatives of this compound are being investigated for their potential as anticancer agents, antiviral drugs, and anti-inflammatory compounds.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-(methanesulfonyl)acetamide and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
2-Cyanoacetamide: Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylacetamide: Similar in structure but lacks the cyano group.
Cyanoacetylurea: Contains a cyano group and an acetamide moiety but has a different functional group arrangement.
Uniqueness: 2-Cyano-2-(methanesulfonyl)acetamide is unique due to the presence of both the cyano and methanesulfonyl groups, which confer distinct reactivity and properties. This combination allows for a broader range of chemical transformations and applications compared to similar compounds.
Propiedades
Número CAS |
10517-92-7 |
|---|---|
Fórmula molecular |
C4H6N2O3S |
Peso molecular |
162.17 g/mol |
Nombre IUPAC |
2-cyano-2-methylsulfonylacetamide |
InChI |
InChI=1S/C4H6N2O3S/c1-10(8,9)3(2-5)4(6)7/h3H,1H3,(H2,6,7) |
Clave InChI |
PGJDSPYDHRNJJA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


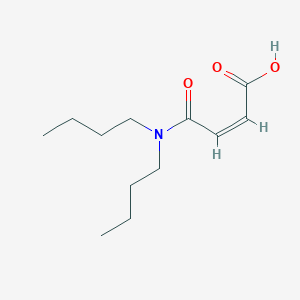

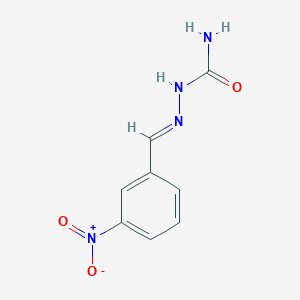


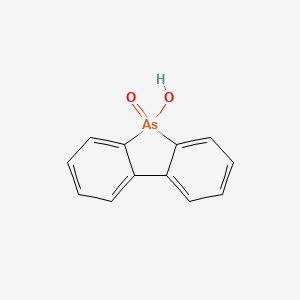
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
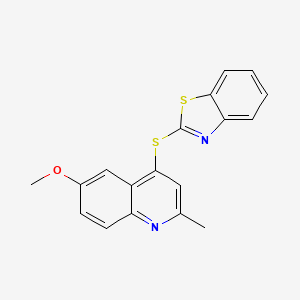
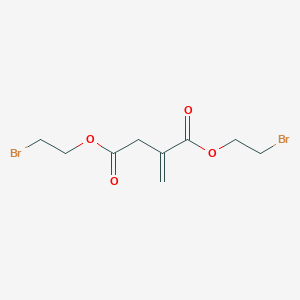
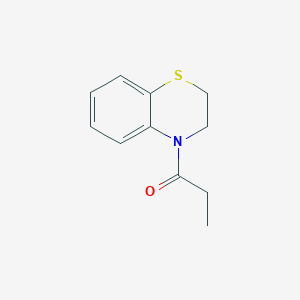
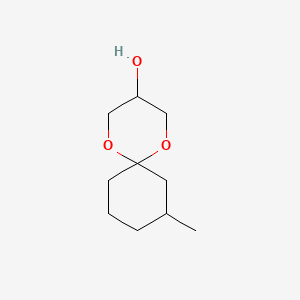
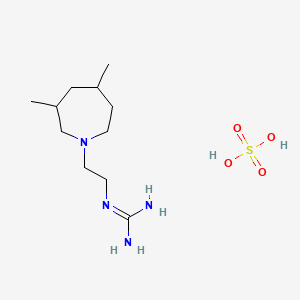
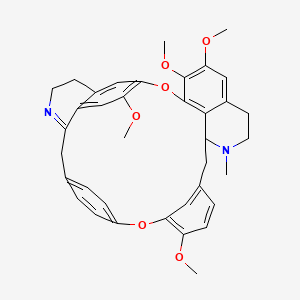
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
